molecular formula C14H19BrN2O B5113188 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide

2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B5113188
M. Wt: 311.22 g/mol
InChI Key: XUTJCQABCVSWAB-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide is an organic compound that features a benzamide core substituted with a bromine atom and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide typically involves the following steps:

    Amidation: The formation of the amide bond can be carried out by reacting the brominated benzoyl chloride with 2-(piperidin-1-yl)ethylamine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and amidation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of brominated benzamides with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide: Similar structure but with a chlorine atom instead of bromine.

    2-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide: Similar structure but with a fluorine atom instead of bromine.

    N-[2-(piperidin-1-yl)ethyl]benzamide: Lacks the halogen substitution.

Uniqueness

2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activity compared to its chloro and fluoro analogs.

Properties

IUPAC Name

2-bromo-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c15-13-7-3-2-6-12(13)14(18)16-8-11-17-9-4-1-5-10-17/h2-3,6-7H,1,4-5,8-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTJCQABCVSWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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